molecular formula C14H14ClNO5 B2645309 Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 338954-20-4

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No. B2645309
M. Wt: 311.72
InChI Key: POPQSCFPNHSWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound with the CAS Number: 338954-20-4 . It has a molecular weight of 311.72 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C14H14ClNO5 . The InChI Code for this compound is 1S/C14H14ClNO5/c1-2-19-14 (18)12-6-11 (21-16-12)8-20-13-4-3-10 (15)5-9 (13)7-17/h3-7,11,16H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid in its physical form . It has a molecular weight of 311.72 . The InChI Code for this compound is 1S/C14H14ClNO5/c1-2-19-14 (18)12-6-11 (21-16-12)8-20-13-4-3-10 (15)5-9 (13)7-17/h3-7,11,16H,2,8H2,1H3 .

Scientific Research Applications

Synthesis of Indole Derivatives

Scientific Field

This research falls under the field of Organic Chemistry, specifically focusing on the synthesis of indole derivatives.

Application Summary

Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Methods and Procedures

The synthesis of indole derivatives involves the investigation of novel methods of synthesis, which has attracted the attention of the chemical community .

Results and Outcomes

The research resulted in the synthesis of various indole derivatives, which show biologically vital properties. These compounds have attracted increasing attention in recent years due to their potential applications in treating various health conditions .

Synthesis, Hydrolysis, and Reductive Cyclization of Ethyl 5-chloro-4-

Scientific Field

This research is also in the field of Organic Chemistry, with a focus on the synthesis, hydrolysis, and reductive cyclization of specific compounds.

Application Summary

The research involves the synthesis of 5-chloro-4- (2-nitroethenyl)pyrrole-3-carboxylates, which are obtained by the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane .

Methods and Procedures

The synthesis involves heating the compounds under reflux in MeNO2 in the presence of AcONH4. The subsequent [3+2] cycloaddition to N -methylazomethine ylide 3 generated ethyl 5-chloro-4- (4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .

Results and Outcomes

The research resulted in the synthesis of ethyl 5-chloro-4- (4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates in 79–85% yields .

Synthesis and Cytotoxic Properties of Novel (E)-3-benzylidene-7-methoxychroman-4-one Derivatives

Scientific Field

This research is in the field of Pharmaceutical Sciences, specifically focusing on the synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives.

Application Summary

The research involves the synthesis of 3-benzylidene-4-chromanones by condensation of 7-methoxychroman-4-one with suitable aldehydes in appropriate alcohol in the presence of gaseous HCl .

Methods and Procedures

The title compounds were prepared by condensation of 7-methoxychroman-4-one with suitable aldehydes in appropriate alcohol in the presence of gaseous HCl .

Results and Outcomes

The research resulted in the synthesis of a novel series of 3-benzylidene-4-chromanones, which were tested in vitro against human cancer cell lines .

Application of the Hetero-Diels–Alder Reaction

Scientific Field

This research is in the field of Organic Chemistry, specifically focusing on the application of the hetero-Diels–Alder reaction.

Application Summary

The research involves the transformation of the 5-ene-4-thiazolidinones to the respective thiopyrano [2,3- d ]thiazoles, which enables retaining or improving the pharmacological properties and removing the PAIN features from the molecules .

Methods and Procedures

The research involves the application of the hetero-Diels–Alder reaction as a synthetic tool .

Results and Outcomes

The research resulted in the transformation of the 5-ene-4-thiazolidinones to the respective thiopyrano [2,3- d ]thiazoles .

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5/c1-2-19-14(18)12-6-11(21-16-12)8-20-13-4-3-10(15)5-9(13)7-17/h3-5,7,11H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQSCFPNHSWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.